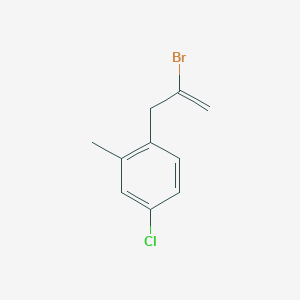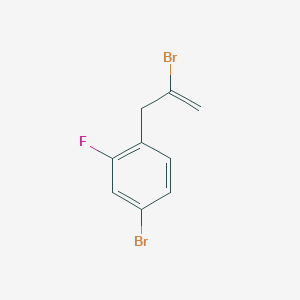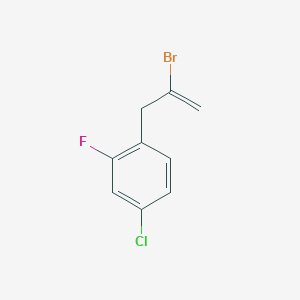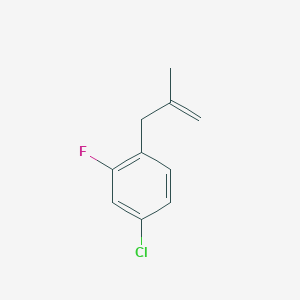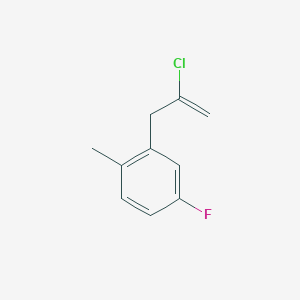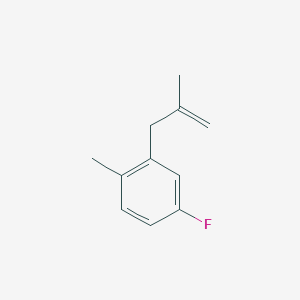
3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene
Overview
Description
Fluorinated compounds, such as those containing the trifluoromethyl group, are widely used in various fields including medicine, agrochemicals, and materials science due to their unique physical and chemical properties . They often exhibit enhanced stability, lipophilicity, and bioavailability compared to their non-fluorinated counterparts .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of fluorinating agents or precursors. For example, a common method for introducing a trifluoromethyl group into a molecule is through the use of reagents like trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, nuclear magnetic resonance (NMR) spectroscopy can provide information on the number and type of atoms in a molecule, as well as their connectivity .Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions, where a nucleophile replaces a fluorine atom in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques. These properties can provide valuable information for the compound’s potential applications .Scientific Research Applications
Copolymerization and Material Properties
Research has explored the synthesis and copolymerization of novel trisubstituted ethylenes, including fluoro and methyl ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, with styrene. These compounds were characterized for their potential in creating materials with specific thermal and structural properties. The copolymers exhibited decomposition in two steps and were analyzed for their nitrogen content, infrared (IR), nuclear magnetic resonance (NMR) spectra, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) (Kharas et al., 2017).
Another study focused on the synthesis of novel copolymers using ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, including fluoro and methyl substitutions, to investigate their copolymerization with styrene. The research aimed to examine the effects of these substitutions on the copolymers' decomposition and structural properties, highlighting the role of fluoro and methyl groups in modifying material characteristics (Hussain et al., 2019).
Chemical Synthesis and Reactivity
- Studies on the synthesis of fluorinated chirons have shown how specific fluoro-substituted compounds, particularly those involving methylphenyl groups, can undergo reactions such as stereoselective oxirane formation. These processes are crucial for creating chiral centers and developing compounds with potential applications in medicinal chemistry and material science (Arnone et al., 1995).
Photopolymerization and Electronic Properties
- Research on 3-fluoro-4-hexylthiophene as a building block for conjugated polythiophenes illustrates the importance of fluoro-substitution in tuning the electronic properties of materials. Such compounds are pivotal in the development of electronic and photonic devices, suggesting potential areas where "3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene" might find application, particularly in modifying material properties for electronic applications (Gohier et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-4-methyl-1-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-5-4-9(3)7-11(10)12/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIJVKSRSQIOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



